3-Amino-4-methylbenzamide CAS number 19406-86-1 properties
3-Amino-4-methylbenzamide CAS number 19406-86-1 properties
An In-Depth Technical Guide to 3-Amino-4-methylbenzamide (CAS No. 19406-86-1)
Introduction
3-Amino-4-methylbenzamide, identified by the CAS number 19406-86-1, is a substituted aromatic amide that serves as a pivotal building block in various fields of chemical synthesis.[1][2] Characterized by a benzene ring functionalized with an amino group, a methyl group, and a carboxamide group, its structure offers multiple reactive sites. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, applications, synthesis, and safety protocols, tailored for researchers and professionals in drug development and materials science.
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups on the benzamide core dictates the compound's chemical behavior and physical characteristics. The amino group imparts basicity, while the amide and the aromatic ring system can participate in various electrophilic and nucleophilic substitution reactions.[2]
Table 1: Core Properties of 3-Amino-4-methylbenzamide
| Property | Value | Source(s) |
| CAS Number | 19406-86-1 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O | [1][2][3] |
| Molecular Weight | 150.18 g/mol | [1][3][4] |
| IUPAC Name | 3-amino-4-methylbenzamide | [5] |
| Synonyms | 3-Amino-p-toluamide, Benzamide, 3-amino-4-methyl-, Fast Red Base DB-60 | [1][2][3] |
| Appearance | Light brown or grey crystalline solid/powder | [1][6] |
| Melting Point | 127-132 °C | [1][7] |
| Boiling Point | 304 °C (Predicted) | [1] |
| Density | ~1.185 g/cm³ | [1] |
| Solubility | Soluble in polar solvents. DMSO (Sparingly), Methanol (Slightly). Water: 39.8 g/L at 20°C. | [2][6][8] |
| Refractive Index | 1.615 (at 22°C) | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N)N | [5][9] |
| InChI Key | VYBKAZXQKUFAHG-UHFFFAOYSA-N | [2][5][9] |
Spectroscopic Profile
Structural elucidation and purity assessment of 3-Amino-4-methylbenzamide are supported by a range of spectroscopic techniques. Publicly accessible databases provide reference spectra:
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¹H NMR: Proton NMR data is available for confirming the positions of aromatic and aliphatic protons.[5]
-
Mass Spectrometry (MS): GC-MS and LC-MS data confirm the molecular weight and fragmentation patterns of the compound.[5]
-
Infrared Spectroscopy (IR): FTIR spectra, typically obtained using KBr wafer or ATR techniques, reveal characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-H bonds of the aromatic ring and methyl group.[5]
-
UV-VIS Spectroscopy: UV spectra provide information on the electronic transitions within the molecule.[5]
Core Applications and Mechanistic Insights
The utility of 3-Amino-4-methylbenzamide stems from its role as a versatile chemical intermediate. The primary amino group is a key reactive handle, particularly for diazotization reactions, which is a cornerstone of azo dye synthesis.
Pharmaceutical Synthesis
This compound is a valuable starting material in drug discovery and development.
-
Kinase Inhibitors: It is cited as a useful precursor for preparing heteroaryl compounds that function as ERK1/ERK2 inhibitors.[2][7] The interaction with enzymes like P38 kinase has also been investigated, suggesting potential applications in developing anti-inflammatory agents. The core structure serves as a scaffold that can be elaborated to achieve specific binding affinities with target enzymes.
Dye and Pigment Industry
3-Amino-4-methylbenzamide is an important raw material for producing organic pigments.[1]
-
Azo Pigments: It is used to synthesize C.I. Pigment Red 267 and C.I. Pigment Red 268.[10] The synthesis pathway involves a diazotization of the amino group on 3-amino-4-methylbenzamide, followed by a coupling reaction with a naphthol derivative (e.g., 3-Hydroxy-N-o-tolyl-2-naphthamide for Pigment Red 267).[10]
Synthesis and Analysis Protocols
General Synthesis Pathway
While multiple specific synthetic routes exist, a common conceptual pathway involves the functionalization of a simpler toluene-based precursor.[2] This multi-step process is designed to introduce the required amino and amide groups in the correct orientation.
Analytical Protocol: Purity Assessment by HPLC
Ensuring the purity of 3-Amino-4-methylbenzamide is critical for its subsequent applications. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for analysis.[11]
Objective: To determine the purity of a 3-Amino-4-methylbenzamide sample.
Methodology:
-
Column Selection: A Newcrom R1 column or equivalent C18 stationary phase is appropriate for this analysis.[11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For mass spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[11]
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-Amino-4-methylbenzamide in a suitable solvent (e.g., the mobile phase or a compatible polar solvent like methanol) to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Set the HPLC system flow rate (e.g., 1.0 mL/min).
-
Set the column oven to a constant temperature (e.g., 25 °C).
-
Set the UV detector to an appropriate wavelength for detection.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and record the chromatogram.
-
Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to 3-Amino-4-methylbenzamide relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling of 3-Amino-4-methylbenzamide is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Information:
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[5][13]
-
Skin Irritation: May cause skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5][14]
Table 2: Safety and Handling Protocols
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles conforming to EN166, protective gloves (inspect prior to use), and a lab coat. Use a NIOSH/MSHA-approved respirator if dust exposure is likely. | [6][13][14] |
| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [13][14] |
| First Aid Measures | If Swallowed: Rinse mouth and get medical help. In Eyes: Immediately rinse with water for several minutes, removing contact lenses if possible. On Skin: Wash with plenty of soap and water. | [6][13][14] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids. | [1][13] |
| Toxicity Data | Oral LD50 (rat): 1727 mg/kg. EC50 (Daphnia magna, 48h): 6.9 mg/L. | [6] |
Conclusion
3-Amino-4-methylbenzamide (CAS 19406-86-1) is a functionally rich organic compound with significant utility as a chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block in the synthesis of high-value products, including kinase inhibitors for pharmaceutical applications and azo pigments for the dye industry. Adherence to established safety and handling protocols is paramount to mitigate the risks associated with its use. This guide provides the foundational knowledge required for scientists and researchers to effectively and safely incorporate this versatile compound into their development and manufacturing workflows.
References
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[8]
-
PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Amino-4-methylbenzamide. American Chemical Society. Retrieved from [Link]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[15]
-
SIELC Technologies. (2018). Separation of 3-Amino-4-methylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
WorldOfDyes. (2013). 3-Amino-4-methylbenzamide. Retrieved from [Link]
Sources
- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. CAS 19406-86-1: 3-Amino-4-methylbenzamide | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3-Amino-4-methylbenzamide | 19406-86-1 [chemicalbook.com]
- 8. 3-Amino-4-methylbenzamide | 19406-86-1 [amp.chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 3-Amino-4-methylbenzamide [dyestuffintermediates.com]
- 11. 3-Amino-4-methylbenzamide | SIELC Technologies [sielc.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. calpaclab.com [calpaclab.com]
